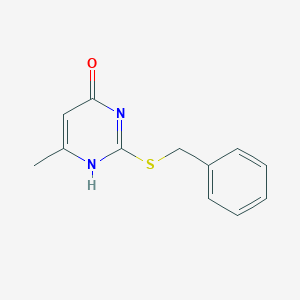

2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-9-7-11(15)14-12(13-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCWZWYJJJGSBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352587 | |

| Record name | 2-(benzylsulfanyl)-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641233 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3019-17-8 | |

| Record name | 2-(benzylsulfanyl)-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzylsulfanyl 6 Methylpyrimidin 4 Ol and Analogous Structures

General Approaches to the Synthesis of Pyrimidine (B1678525) Ring Systems

The construction of the core pyrimidine ring can be achieved through several reliable and versatile methods. These foundational strategies are crucial for accessing a wide array of substituted pyrimidine derivatives.

The most traditional and widely utilized method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon dielectrophilic fragment with a compound containing an N-C-N (amidine) moiety. bu.edu.eg This approach involves the reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents, with reagents like urea, thiourea, guanidine, or other amidines. bu.edu.egnih.gov

The reaction mechanism generally proceeds through initial condensation, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The regiochemistry of the final product can often be controlled by the nature of the substituents on both the 1,3-dicarbonyl component and the amidine. nih.gov For instance, unsymmetrical enaminodiketones have been reacted with amidines to produce functionalized pyrimidines, with the reaction's regioselectivity explained through DFT-B3LYP calculations of intermediate stabilities. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Synthesis

| 1,3-Dicarbonyl Component | N-C-N Reagent | Catalyst/Conditions | Product Type | Reference |

| β-Keto esters | Amidines | Ultrasound irradiation | 4-Pyrimidinols | organic-chemistry.org |

| Chalcones | Thiourea | Alcoholic KOH | Pyrimidine-2-thiones | nih.gov |

| β-Enaminodiketones | Aromatic Amidines | N/A | Glyoxalate-substituted pyrimidones | nih.gov |

| Benzaldehyde/Cyclopentanone | Urea | YbCl₃ (Lewis acid) | Substituted Pyrimidine | bu.edu.eg |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as a powerful tool in modern organic synthesis. researchgate.net These strategies are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. bohrium.combohrium.com

Several MCRs have been developed for pyrimidine synthesis. bohrium.comijper.org A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohols. bohrium.comorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts and allowing for the regioselective assembly of highly substituted pyrimidines. bohrium.comorganic-chemistry.org Other MCRs might involve the one-pot reaction of an enamine, an orthoester, and ammonium (B1175870) acetate, or the coupling of aldehydes, malononitrile, and amidine derivatives. ijper.orggrowingscience.com

Table 2: Overview of Multi-Component Pyrimidine Syntheses

| Components | Catalyst/Promoter | Key Features | Reference |

| Amidines, Alcohols (up to 3) | PN₅P-Ir-pincer complexes | Sustainable, regioselective, liberates H₂ and H₂O | bohrium.comorganic-chemistry.org |

| Substituted Enamine, Orthoester, Ammonium Acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.orgijper.org |

| Aldehyde, Malononitrile, Benzamidine HCl | Magnetic nano Fe₃O₄ particles | Solvent-free conditions, good yields | growingscience.com |

| Ketones, Amidines, N,N-dimethylaminoethanol | N/A | Oxidative [3+2+1] annulation | organic-chemistry.orgmdpi.com |

Functionalization of a pre-formed pyrimidine ring is a common strategy for introducing diverse substituents. Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is difficult. bhu.ac.in However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present at the C2, C4, or C6 positions. bhu.ac.in

The first step is typically the halogenation of the pyrimidine ring. This can be achieved using various reagents. For example, pyrimidones (pyrimidinols) can be converted to the corresponding chloropyrimidines using phosphorus oxychloride (POCl₃). bhu.ac.in Direct bromination of pyrimidine nucleosides at the C-5 position can be accomplished using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Once halogenated, these pyrimidines become valuable intermediates. Nucleophiles can displace the halide at the C2, C4, and C6 positions. The reactivity order for nucleophilic attack is generally C4 > C2 > C6. stackexchange.com This selectivity is attributed to the greater ability of the intermediate (Meisenheimer complex) to delocalize the negative charge when the attack occurs at the C4 position. bhu.ac.instackexchange.com

Specific Synthetic Pathways to 2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol

The synthesis of the target molecule, this compound, typically involves the specific functionalization of a pyrimidine thione precursor.

Pyrimidine-2-thiones are versatile intermediates in the synthesis of 2-substituted pyrimidines. nih.gov The sulfur atom can be selectively alkylated (S-alkylation) in the presence of a suitable electrophile, such as an alkyl halide. nih.govnih.gov This reaction takes advantage of the nucleophilicity of the sulfur atom in the pyrimidine-2-thione or its corresponding thiolate anion.

The reaction is typically carried out by first treating the pyrimidine-2-thione with a base to deprotonate the thione group, forming a more nucleophilic thiolate. This thiolate then attacks the alkylating agent in a standard SN2 reaction to form the 2-(alkylthio)pyrimidine product. nih.gov This method is highly efficient for creating 2-thioether linkages on the pyrimidine ring. nih.gov For instance, heating various pyrimidine-2-thiones with ethyl chloroacetate (B1199739) results in the corresponding ethyl [(pyrimidin-2-yl)sulfanyl]acetate derivatives. nih.gov

The direct synthesis of this compound is a prime example of the S-alkylation strategy. The starting pyrimidine precursor is 6-methyl-2-thiouracil, also known as 2-mercapto-6-methylpyrimidin-4-one. nih.gov This compound exists in tautomeric forms, but the thione form is reactive towards alkylation at the sulfur atom.

The reaction involves the condensation of 6-methyl-2-thiouracil with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. researchgate.net Typically, the reaction is performed in the presence of a base (e.g., sodium hydroxide, potassium carbonate) in a polar solvent like ethanol (B145695) or DMF. The base deprotonates the thiol tautomer or the N-H proton of the thione, leading to the formation of a thiolate anion. This nucleophilic thiolate then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the desired C-S bond, yielding this compound. nih.govnih.gov This pathway provides a direct and efficient route to the target compound.

An in-depth analysis of the chemical properties and synthetic routes for this compound reveals a landscape rich with opportunities for structural modification and optimization. This article focuses on the methodologies for its synthesis, purification, and subsequent derivatization.

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzylsulfanyl 6 Methylpyrimidin 4 Ol

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol. The analysis of vibrational modes offers a detailed fingerprint of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. Analysis of related pyrimidine (B1678525) structures provides a basis for the assignment of these bands. researchgate.netresearchgate.net The spectrum is expected to show strong bands corresponding to the C=C and C=N stretching vibrations within the pyrimidine ring. researchgate.net The presence of the hydroxyl group at the C4 position gives rise to a characteristic broad absorption band for the O-H stretch, while the C=O stretching vibration indicates the presence of the keto tautomer. The benzylsulfanyl group is identified by the stretching and bending vibrations of the methylene (B1212753) (-CH2-) bridge and the aromatic C-H and C=C vibrations of the phenyl ring. researchgate.net The C-S stretching vibration typically appears as a weaker band in the lower frequency region of the spectrum. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Source(s) |

|---|---|---|

| 3200-3000 | N-H and O-H stretching | researchgate.netnih.gov |

| 3100-3000 | Aromatic C-H stretching | nih.gov |

| 2950-2850 | Aliphatic C-H stretching (methyl, methylene) | nih.gov |

| ~1670 | C=O stretching (Amide I) | nih.gov |

| 1590-1570 | C=N, C=C stretching | nih.gov |

| ~1550 | δ(N-H) (Amide II) | nih.gov |

| ~1440 | δ(C-CH₃) | nih.gov |

| 1170-1050 | C-O-C asymmetric/symmetric stretching | nih.gov |

| ~800 | C-S stretching | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for the definitive structural elucidation of this compound, providing precise information about the hydrogen and carbon atomic environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a distinct signature for each type of proton in the molecule. Based on data from analogous compounds, the following proton signals are predicted: scirp.orgresearchgate.net

Phenyl Protons (C₆H₅): A multiplet typically observed in the aromatic region (δ 7.20-7.40 ppm) corresponds to the five protons of the benzyl (B1604629) group's phenyl ring. scirp.org

Methylene Protons (S-CH₂): The two protons of the methylene bridge connecting the sulfur atom and the phenyl ring are expected to appear as a singlet or as a pair of doublets around δ 4.1-5.4 ppm, a characteristic signal for the benzylthio group. scirp.org

Pyrimidine Proton (C5-H): A singlet corresponding to the single proton at the C5 position of the pyrimidine ring is anticipated around δ 6.40 ppm. researchgate.net

Methyl Protons (C6-CH₃): A sharp singlet for the three protons of the methyl group at the C6 position is expected in the upfield region, typically around δ 2.3-2.5 ppm. researchgate.net

Hydroxyl/Amine Proton (OH/NH): A broad singlet, which is exchangeable with D₂O, is expected for the proton of the hydroxyl group (or the N-H proton in the tautomeric form), with a chemical shift that can vary.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Source(s) |

|---|---|---|---|

| Phenyl H | 7.20 - 7.40 | Multiplet | scirp.org |

| S-CH₂ | 4.10 - 5.40 | Singlet / Doublet Pair | scirp.org |

| Pyrimidine C5-H | ~6.40 | Singlet | researchgate.net |

| Methyl C6-CH₃ | 2.30 - 2.50 | Singlet | researchgate.net |

| OH / NH | Variable | Broad Singlet | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The predicted chemical shifts, based on related structures, are as follows: scirp.orgresearchgate.net

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the range of δ 100-170 ppm. The C2, C4, and C6 carbons, being bonded to heteroatoms (N, S, O), will appear further downfield compared to the C5 carbon. The C4 carbon, part of the carbonyl group in the keto tautomer, is expected around δ 166-170 ppm. researchgate.net

Benzyl Carbons: The carbons of the benzyl group will show distinct signals. The phenyl carbons typically appear between δ 127-139 ppm, with the ipso-carbon (attached to the CH₂ group) being distinct. scirp.org The methylene carbon (S-CH₂) is expected around δ 35-38 ppm. scirp.org

Methyl Carbon: The methyl carbon (C6-CH₃) will resonate at the highest field, typically around δ 13-23 ppm. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Source(s) |

|---|---|---|

| Pyrimidine C2, C4, C6 | 160 - 171 | scirp.orgresearchgate.net |

| Phenyl C (ipso) | ~139 | scirp.org |

| Phenyl C (aromatic) | 127 - 130 | scirp.org |

| Pyrimidine C5 | ~101 | researchgate.net |

| Methylene S-CH₂ | 35 - 38 | scirp.org |

| Methyl C6-CH₃ | 13 - 23 | researchgate.net |

Advanced Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC would be employed for unambiguous assignment and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would primarily show correlations among the coupled protons within the phenyl ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique would be used to correlate each proton signal with its directly attached carbon atom. For instance, it would definitively link the ¹H signal at ~6.40 ppm to the ¹³C signal at ~101 ppm, confirming their assignment to the C5 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds and assembling the molecular fragments. Key expected correlations would include:

A correlation between the methylene (S-CH₂) protons and the C2 carbon of the pyrimidine ring, confirming the benzylthio linkage at this position.

Correlations between the methyl (C6-CH₃) protons and the C6 and C5 carbons of the pyrimidine ring.

Correlations from the C5 proton to the C4 and C6 carbons, confirming the substitution pattern on the pyrimidine ring.

These advanced NMR methods, taken together, provide an exhaustive and definitive characterization of the chemical structure of this compound.

Mass Spectrometric Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule, revealing the nature and arrangement of its constituent atoms.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct molecular ion peak, which corresponds to the intact molecule. The fragmentation of this compound would likely proceed through several key pathways, primarily involving the cleavage of the benzylic C-S bond and the decomposition of the pyrimidine ring. sapub.org

A primary fragmentation event is the cleavage of the bond between the sulfur atom and the benzyl group's methylene bridge. This would result in the formation of a stable benzyl cation (C₇H₇⁺) with a characteristic mass-to-charge ratio (m/z) of 91. Another significant fragment would be the remaining pyrimidinethiol portion of the molecule.

Further fragmentation of the pyrimidine ring itself can occur, although pyrimidine rings are noted for their relative stability. sapub.org This decomposition can lead to the formation of smaller, characteristic ions. The fragmentation of related pyrimidine derivatives often involves the loss of small neutral molecules like HCN or acetonitrile, leading to various smaller cationic fragments. researchgate.net

Table 1: Plausible Mass Spectrometric Fragments of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |

| 232 | [M]⁺ (Molecular Ion) | C₁₂H₁₂N₂OS |

| 141 | [M - C₇H₇]⁺ | C₅H₅N₂OS |

| 91 | [C₇H₇]⁺ | C₇H₇ |

| Data is inferred based on common fragmentation patterns of related benzylsulfanyl and pyrimidine compounds. |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

For illustrative purposes, the crystallographic data of a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, is presented below to highlight typical parameters for such structures. vensel.org

Table 2: Representative Crystallographic Data for a Related Pyrimidine Derivative

| Parameter | Value |

| Compound Name | N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide |

| Formula | C₁₃H₁₅N₅OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| β (°) | 91.540(4) |

| Volume (ų) | 1453.04(14) |

| Z | 4 |

| Data corresponds to N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide as reported in the literature. vensel.org |

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. These approaches provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry (bond lengths and angles) and electronic properties (such as dipole moment and polarizability) of molecules. A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The results would provide precise values for the molecule's structural parameters and a quantitative description of its electronic characteristics. However, no published studies containing this specific data for the title compound were found.

Ab Initio and Semi-Empirical Computational Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer high accuracy but are computationally expensive, limiting their application to smaller molecules.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the calculations, making them much faster than ab initio methods. This allows for the study of larger molecular systems. Methods like AM1, PM3, and DFTB fall into this category. While these methods are powerful for exploring large molecules and screening purposes, their accuracy is dependent on the availability of suitable parameters for the atoms in the molecule. A comparative study involving these methods for this compound would be insightful, but no such research is currently available.

Molecular Orbital and Electron Density Analyses

The analysis of molecular orbitals and electron density provides a deeper understanding of chemical reactivity and intramolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter for determining molecular stability and reactivity. A computational study would typically report the energies of these orbitals and visualize their spatial distribution. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack. Unfortunately, specific HOMO-LUMO data for this compound is not documented in available literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the reactive sites for electrophilic and nucleophilic attacks and to understand intermolecular interactions. The MEP map uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack. An MEP analysis of this compound would provide a clear map of its reactivity, but no such published maps are available.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods offer a powerful lens for predicting the spectroscopic characteristics and exploring the conformational possibilities of molecules like this compound. These theoretical approaches are crucial for interpreting experimental data and understanding the compound's intrinsic properties.

Computational Prediction of Vibrational Frequencies

Theoretical calculations of the vibrational frequencies for this compound are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. While specific experimental and fully calculated spectra for this exact compound are not widely published, studies on closely related pyrimidine derivatives, such as those containing a thioxo group, provide a basis for understanding the expected vibrational modes. For instance, research on 6-methyl-2-mercapto-4-hydroxypyrimidine, a precursor, highlights the characteristic vibrations of the pyrimidine ring system. The introduction of the benzylsulfanyl group would introduce new vibrational modes corresponding to the benzyl and sulfide (B99878) functionalities.

| Functional Group | Predicted Vibrational Frequency Range (cm⁻¹) |

| O-H stretch (in the pyrimidin-4-ol tautomer) | ~3400-3600 |

| C-H stretch (aromatic and methyl) | ~2900-3100 |

| C=O stretch (in the pyrimidin-4-one tautomer) | ~1650-1700 |

| C=N and C=C ring stretching | ~1400-1600 |

| C-S stretch | ~600-800 |

Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on known data for similar functional groups.

Theoretical Calculation of NMR Chemical Shifts

| Atom | Predicted Chemical Shift Range (ppm) | Tautomer |

| Aromatic Protons (benzyl group) | 7.2 - 7.5 | Both |

| CH₂ Protons (benzyl group) | 4.0 - 4.5 | Both |

| CH₃ Protons (pyrimidine ring) | 2.0 - 2.5 | Both |

| Pyrimidine Ring Proton | 5.5 - 6.0 | Both |

| OH Proton | 10 - 13 | Pyrimidin-4-ol |

| NH Proton | 11 - 14 | Pyrimidin-4-one |

Table 2: Predicted ¹H NMR Chemical Shift Ranges for the Tautomers of this compound.

Conformational Landscape and Tautomerism Studies

The conformational flexibility of this compound primarily revolves around the rotation of the benzyl group relative to the pyrimidine core. Furthermore, this compound can exist in at least two tautomeric forms: the pyrimidin-4-ol form and the pyrimidin-4-one form. Computational studies on similar pyrimidine systems indicate that the relative energies of these tautomers can be influenced by the solvent environment. The pyrimidin-4-one tautomer is often found to be more stable in the gas phase and non-polar solvents, while the pyrimidin-4-ol form can be favored in polar, protic solvents.

Molecular Modeling and Docking Studies for Biological Target Interactions

To explore the potential therapeutic applications of this compound, molecular modeling and docking studies can be employed to predict its interactions with biological targets.

Ligand-Protein Docking Simulations

While specific docking studies for this compound are not documented, research on similar pyrimidine derivatives suggests potential interactions with various enzymes. For instance, pyrimidine derivatives have been investigated as inhibitors of kinases and other enzymes involved in cellular signaling pathways. A hypothetical docking study would involve placing the molecule into the active site of a target protein to predict the binding affinity and interaction modes. Key interactions would likely involve hydrogen bonding from the hydroxyl or amide groups and π-π stacking from the pyrimidine and benzyl rings.

Mechanism of Action Elucidation through Computational Approaches

Computational methods can help to hypothesize the mechanism of action of a compound by identifying its most likely biological targets. For pyrimidine derivatives, common targets include enzymes involved in nucleotide metabolism or protein kinases. By comparing the structure of this compound to known inhibitors of these enzymes, a potential mechanism can be inferred. The benzylsulfanyl group, for example, could occupy a hydrophobic pocket in an enzyme's active site, contributing to binding affinity.

Conclusion

Pharmacological and Agrochemical Research on 2 Benzylsulfanyl 6 Methylpyrimidin 4 Ol and Its Analogues

Investigation of Biological Activity Spectrum and Structure-Activity Relationships (SAR) of 2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol and its Analogues

The pyrimidine (B1678525) scaffold is a prominent heterocyclic framework in medicinal chemistry, known to impart a wide range of biological activities. The analogue, this compound, has been a subject of research, particularly for its potential pharmacological and agrochemical applications. This section delves into the scientific investigations of its biological activity spectrum and the structure-activity relationships (SAR) that govern its efficacy.

Antimicrobial Efficacy Studies

The antimicrobial potential of this compound and its analogues has been explored against various pathogenic microorganisms. These studies are crucial in the quest for new therapeutic agents to combat the growing challenge of antimicrobial resistance.

Antibacterial Activity Against Pathogenic Strains

Research into 2-benzylthiopyrimidine derivatives has demonstrated their potential as antibacterial agents. A notable Quantitative Structure-Activity Relationship (QSAR) study investigated a series of twenty 2-benzylthiopyrimidine derivatives for their activity against a multi-resistant strain of Staphylococcus aureus. sciepub.com This study highlighted that the synthesized compounds exhibited significant antibacterial activity, which was quantified by determining the 50% inhibitory concentrations (IC50). sciepub.com

Another study focused on the synthesis and evaluation of new 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The findings revealed that these compounds possess significant antibacterial properties. scirp.orgscirp.org Specifically, certain substitutions on the benzyl (B1604629) group were found to enhance the biological activity. For instance, the presence of a nitro group at the 3-position and a methyl group at the 4-position of the benzyl moiety increased the activity against S. aureus. scirp.org

While specific MIC values for this compound are not detailed in the available literature, the data from closely related analogues provide valuable insights into the structural requirements for antibacterial potency.

Table 1: Antibacterial Activity of Selected 2-(Benzylthio)pyrimidine Analogues

| Compound ID | R1 | R2 | R3 | R4 | Test Organism | Activity (IC50 in µg/mL) |

|---|---|---|---|---|---|---|

| Analogue 1 | H | H | H | H | S. aureus | Data not available |

| Analogue 2 | H | 3-NO2 | 4-CH3 | H | S. aureus | More active than Analogue 1 |

| Analogue 3 | H | H | H | H | E. coli | Data not available |

| Analogue 4 | H | 3-NO2 | 4-CH3 | H | E. coli | Less active than against S. aureus |

Note: This table is illustrative and based on qualitative descriptions from the literature. Specific quantitative data for this compound is not available.

Antifungal Activity Against Fungal Pathogens

The exploration of pyrimidine derivatives has also extended to their potential as antifungal agents. A study on the design, synthesis, and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues revealed that certain derivatives exhibit notable antifungal activity. From the structure-activity relationship (SAR) studies, it was observed that the presence of an electron-withdrawing group, such as a bromo substituent, on the benzylidene portion of the molecule enhanced the antifungal activity against Aspergillus niger.

Computational Prediction of Enzyme Inhibition (e.g., MurB, CYP51)

Computational studies, such as molecular docking, are instrumental in predicting the potential targets of bioactive compounds. For antimicrobial agents, enzymes involved in bacterial cell wall synthesis (like MurB) and fungal cell membrane synthesis (like CYP51) are common targets.

While specific computational studies on the inhibition of MurB or CYP51 by this compound are not prominently available in the reviewed literature, the broader class of pyrimidine and thiopyrimidine derivatives has been investigated for their enzyme inhibitory potential. The structural features of this compound, particularly the pyrimidine core and the sulfur linkage, suggest that it could potentially interact with the active sites of such enzymes. Further in silico and in vitro enzymatic assays are required to validate these predictions.

Anticancer Potential and Related Biochemical Pathways

The pyrimidine nucleus is a cornerstone of many anticancer drugs, and as such, derivatives of this compound have been considered for their antiproliferative properties. The 2-thiopyrimidine scaffold, in particular, has been recognized for its potential antitumor activity. scirp.org

Research into novel benzylideneiminophenylthiazole analogues, which share some structural similarities with the target compound, has shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). nih.gov For instance, compounds with electron-donating groups like methoxy (B1213986) or methyl on the phenyl ring demonstrated enhanced cytotoxicity against HepG-2 and MCF-7 cell lines. nih.gov

While specific IC50 values for this compound are not available, the general findings for related structures suggest that this class of compounds warrants further investigation for its anticancer potential. The mechanism of action could involve various biochemical pathways, including the inhibition of kinases or interaction with tubulin, which are common targets for pyrimidine-based anticancer agents.

Table 2: Illustrative Anticancer Potential of Structurally Related Analogues

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| Benzylideneiminophenylthiazoles | MCF-7 | Variable |

| Benzylideneiminophenylthiazoles | HepG-2 | Variable |

Note: This table is for illustrative purposes to show the potential of related scaffolds. Data for this compound is not available.

Anti-inflammatory Mechanisms and Modulatory Effects

Pyrimidine derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov

Studies on various pyrimidine derivatives have shown their ability to selectively inhibit COX-2, an enzyme isoform that is upregulated during inflammation. mdpi.com This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

While direct experimental data on the anti-inflammatory effects of this compound is limited, the known anti-inflammatory profile of the broader 2-thiopyrimidine class suggests that it could exert its effects through the modulation of inflammatory pathways. scirp.org Further research is needed to elucidate the specific mechanisms and to quantify the modulatory effects of this compound on inflammatory mediators.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-(Benzimidazolylmethylthio)pyrimidines |

| MurB |

| CYP51 |

| Cyclooxygenase (COX) |

Antioxidant Capacity and Free Radical Scavenging Properties

Research into the antioxidant properties of pyrimidine derivatives has revealed that this class of compounds can exhibit significant free radical scavenging activity. While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the broader family of substituted pyrimidines has been the subject of various antioxidant evaluations. These studies provide a basis for understanding the potential antioxidant capacity of this compound.

The antioxidant activity of pyrimidine derivatives is often attributed to their chemical structure, which can donate a hydrogen atom or an electron to neutralize free radicals. nih.gov A study on a library of substituted pyrimidines demonstrated that these compounds possess good free radical scavenging activity, with IC50 values ranging from 42.9 ± 0.31 to 438.3 ± 3.3 μM in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. juniperpublishers.comarxiv.org For instance, a 3,4-dihydroxybenzylidene substituted pyrimidine was identified as a particularly potent antioxidant in one study. juniperpublishers.com The structure-activity relationship analyses in these studies suggest that the nature and position of substituents on the pyrimidine ring play a crucial role in their antioxidant potential. juniperpublishers.commdpi.com

In one investigation, various substituted pyrimidines were synthesized and evaluated for their ability to scavenge free radicals. The results, summarized in the table below, indicate a wide range of antioxidant efficacy, highlighting the influence of different functional groups attached to the pyrimidine core. researchgate.net

DPPH Free Radical Scavenging Activity of Selected Pyrimidine Derivatives

| Compound Number | Substitution Pattern | % Radical Scavenging Activity | IC50 (μM) |

|---|---|---|---|

| 1 | 4-Hydroxy-3,5-dimethoxy | 91.58 | 55.6 ± 2.1 |

| 2 | (Not specified in source) | 89.25 | (Not specified in source) |

| 3 | (Not specified in source) | 89.85 | 122.4 ± 1.0 |

| 5 | (Not specified in source) | 90.43 | (Not specified in source) |

| 26 | 3,4-Dihydroxybenzylidene | 84.07 | 42.9 ± 0.31 |

| 28 | 2,3,4-Trihydroxy | (Not specified in source) | (Not specified in source) |

Data adapted from a study on the free radical scavenging and cytotoxic activities of substituted pyrimidines. juniperpublishers.comresearchgate.net

While these findings are for pyrimidine derivatives other than this compound, they underscore the potential of this chemical scaffold in the development of novel antioxidants. Further research is warranted to specifically elucidate the antioxidant capacity and free radical scavenging properties of this compound.

Kinase Inhibition Profiles and Therapeutic Relevance

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several pyrimidine-based drugs approved for clinical use. nih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of therapeutic research.

While a specific kinase inhibition profile for this compound has not been detailed in the available literature, research on analogous 2-(benzylthio)pyrimidine derivatives has demonstrated their potential as kinase inhibitors. For example, a recent study led to the discovery of potent and selective 2-(benzylthio)pyrimidine-based inhibitors of the DCN1-UBC12 interaction, which is crucial for the activation of cullin-RING ligases. nih.gov One of the optimized compounds from this study, DN-2, effectively reversed angiotensin II-induced cardiac fibroblast activation, suggesting a therapeutic potential in cardiac fibrosis. nih.gov

The therapeutic relevance of pyrimidine-based kinase inhibitors is vast, spanning from oncology to inflammatory diseases. The pyrazolo[3,4-d]pyrimidine core, for instance, is a privileged scaffold for the development of kinase inhibitors due to its structural similarity to the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding site of kinases. rsc.org This has led to the development of successful drugs like ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.

The selectivity of kinase inhibitors is a critical aspect of their therapeutic utility, as off-target effects can lead to toxicity. Research on pyrimidine-based inhibitors often involves screening against a panel of kinases to determine their selectivity profile. For example, a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified compounds with potent inhibitory activity against PIM-1 kinase, a promising target in oncology. rsc.org The lead compound from this study exhibited an IC50 value of 11.4 nM against PIM-1 and induced apoptosis in breast cancer cells. rsc.org

Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives against PIM-1 Kinase

| Compound | PIM-1 Kinase Inhibition IC50 (nM) | % Inhibition |

|---|---|---|

| Compound 4 | 11.4 | 97.8 |

| Compound 10 | 17.2 | 94.6 |

| Staurosporine (Control) | 16.7 | 95.6 |

Data from a study on bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors. rsc.org

Given the established role of the pyrimidine core in kinase inhibition, it is plausible that this compound and its analogues could exhibit inhibitory activity against certain kinases. However, without specific experimental data, its kinase inhibition profile and therapeutic relevance remain speculative.

Applications in Plant Science and Agrochemical Development

Plant Growth Regulatory Activity

Auxin-like Effects on Root and Shoot Morphogenesis

Auxins are a class of plant hormones that play a central role in regulating plant growth and development, including root and shoot morphogenesis. Synthetic auxin analogues are widely used in agriculture and horticulture to manipulate plant growth. While direct studies on the auxin-like effects of this compound are limited, there is evidence to suggest that the pyrimidine scaffold can confer auxin-like activity.

For instance, research on benzyl cyanide has shown that it can exert auxin-like effects in Arabidopsis thaliana by being converted to phenylacetic acid (PAA), a natural auxin, by plant nitrilases. nih.gov This conversion leads to characteristic auxin-related phenotypes such as inhibition of primary root growth and promotion of adventitious root formation. nih.gov

A study on the effects of various auxin analogues on the primary root growth of Arabidopsis seedlings provides a comparative context for understanding auxin-like activity.

Effect of Auxin Analogues on Primary Root Growth in Arabidopsis Seedlings

| Auxin Analogue | Concentration for Significant Root Growth Inhibition (M) |

|---|---|

| Indole-3-acetic acid (IAA) | 10-7 |

| 5-Fluoroindole-3-acetic acid (5-F-IAA) | 10-8 |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 10-9 |

| Naphthalene-1-acetic acid (NAA) | 10-8 |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 10-8 |

Concentrations at which various auxin analogues begin to show a significant inhibitory effect on primary root growth in Arabidopsis thaliana. Data adapted from a study on the selectivity of processes along the auxin response chain. researchgate.net

The structural features of this compound, particularly the presence of the benzyl group, may allow it to mimic natural auxins or be metabolized into an active auxin-like compound within the plant. Further investigation is required to confirm and quantify the auxin-like effects of this compound on root and shoot morphogenesis.

Impact on Plant Biomass Accumulation

Effect of Benzyl Cyanide on Total Biomass of Arabidopsis Seedlings

| Benzyl Cyanide Concentration (μM) | Relative Total Biomass (% of control) |

|---|---|

| 0 | 100 |

| 25 | ~85 |

| 50 | ~70 |

| 75 | ~60 |

| 100 | ~40 |

Relative total biomass of Arabidopsis thaliana seedlings after 10 days of growth on medium supplemented with different concentrations of benzyl cyanide. Data estimated from graphical representations in the source. nih.gov

Given the potential auxin-like properties of this compound, it is plausible that this compound could also influence plant biomass accumulation. The optimal concentration for promoting biomass would need to be determined through empirical studies, as auxin-like compounds often exhibit a dose-dependent biphasic effect on plant growth.

Modulation of Photosynthetic Pigment Content

Photosynthetic pigments, such as chlorophylls (B1240455) and carotenoids, are essential for plant health and productivity. The content of these pigments can be influenced by various factors, including the application of plant growth regulators. Some pyrimidine derivatives have been shown to affect the levels of photosynthetic pigments in plants.

While specific data for this compound is not available, the broader context of pyrimidine derivatives in plant science suggests a potential role in modulating pigment content. For instance, studies on thyme (Thymus vulgaris L.) have quantified the typical content of chlorophylls and carotenoids in this plant species, providing a baseline for comparison.

Photosynthetic Pigment Content in Thyme (Thymus vulgaris L.)

| Pigment | Average Content (mg/g dry weight) |

|---|---|

| Chlorophyll (B73375) a | 2.82 |

| Chlorophyll b | 1.31 |

| Total Chlorophylls | 4.13 |

| Beta-carotene | 0.367 (µg/g) |

| Lutein | 0.633 (µg/g) |

| Zeaxanthin | 0.625 (µg/g) |

Average content of chlorophylls and carotenoids in the dry matter of thyme. Data from a study on the contents of chlorophyll and carotenoid pigments in common thyme.

Exploration as Selective Herbicides

Information regarding the investigation of this compound and its analogues for selective herbicidal activity is not available in the reviewed scientific literature. Consequently, no data on their effectiveness in controlling specific weed species while ensuring the safety of particular crops can be provided. Detailed research findings, including data on differential phytotoxicity, structure-activity relationships for selectivity, and outcomes of greenhouse or field trials, remain uncharacterized for this specific chemical scaffold.

Emerging Research Frontiers and Future Perspectives

Rational Design and Synthesis of Advanced Pyrimidine (B1678525) Architectures

The rational design and synthesis of novel pyrimidine derivatives are foundational to exploring their therapeutic and agrochemical potential. The core structure of 2-(benzylsulfanyl)-6-methylpyrimidin-4-ol offers multiple sites for chemical modification, allowing for the creation of a library of advanced pyrimidine architectures with tailored properties.

Future research in this area will likely focus on the strategic modification of the pyrimidine scaffold. This includes the introduction of various substituents on the phenyl ring of the benzylsulfanyl group to modulate electronic and steric properties, which can significantly influence biological activity. Additionally, alterations to the methyl group at the 6-position and the hydroxyl group at the 4-position can provide further opportunities for structure-activity relationship (SAR) studies.

A study on the synthesis of related 2-(benzylthio)pyrimidine derivatives demonstrated a straightforward and efficient condensation reaction of 2-thiopyrimidines with benzyl (B1604629) halides in the presence of a base. scirp.org This synthetic strategy can be readily adapted for the creation of a diverse range of analogs of this compound. The yields of these reactions are generally moderate to good, as exemplified by the synthesis of various ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylates. scirp.org

Table 1: Synthesis of Structurally Related 2-(Benzylthio)pyrimidine Derivatives

| Compound | Substituents | Yield (%) |

| Ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | Phenyl at C4 | 62 |

| Ethyl 2-(benzylthio)-6-methyl-4-(p-tolyl)-1,4-dihydropyrimidine-5-carboxylate | p-Tolyl at C4 | 51 |

This table is based on data for structurally related compounds and is intended to be illustrative of the synthetic feasibility for derivatives of this compound. scirp.org

In-depth Elucidation of Molecular Mechanisms in Biological Systems

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is a critical research frontier. Given the known activities of similar pyrimidine-containing compounds, several potential mechanisms of action can be hypothesized and investigated.

For instance, a structurally analogous compound, 6-benzyl-2-(methylsulfanyl)-4-pyrimidinol, has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. smolecule.com This suggests that this compound may also interact with viral enzymes, and future research could explore its potential as an antiviral agent. The mechanism of inhibition would likely involve binding to an allosteric site on the enzyme, leading to a conformational change that disrupts its catalytic activity.

Furthermore, pyrimidine derivatives have been widely studied as inhibitors of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. researchgate.net Future studies should, therefore, include screening of this compound against a panel of kinases to identify potential targets.

Integration of Advanced Computational Methods in Drug and Agrochemical Discovery

Advanced computational methods are becoming indispensable in the discovery and development of new drugs and agrochemicals. For a compound like this compound, where empirical data is limited, in silico techniques can provide valuable insights and guide experimental work.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as viral enzymes or protein kinases. For example, a computational study on the related compound 2-benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile utilized density functional theory (DFT) to analyze its molecular structure and electronic properties. researchgate.net Such calculations can help in understanding the compound's reactivity and potential for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of rationally designed derivatives to build predictive models. These models can correlate the structural features of the molecules with their biological activities, thereby accelerating the identification of more potent and selective compounds.

Table 2: Computational Parameters for a Related Pyrimidine Derivative

| Computational Method | Parameter | Value |

| DFT/B3LYP/6-311++G(d,p) | First Hyperpolarizability | 10.578 x 10⁻³⁰ esu |

This table shows a calculated nonlinear optical property for a structurally related compound, illustrating the application of computational methods in characterizing pyrimidine derivatives. researchgate.net

Exploration of Novel Applications and Interdisciplinary Research

The exploration of novel applications for this compound will likely extend beyond its potential as an antiviral or anticancer agent. The pyrimidine scaffold is known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. scirp.orgmdpi.com

A study on a series of 2-(benzylthio)pyrimidines revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. scirp.org This suggests that this compound could be a promising lead for the development of new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Table 3: Antibacterial Activity of Structurally Related 2-(Benzylthio)pyrimidine Derivatives

| Compound | Bacterial Strain | Activity |

| Compound 6c | S. aureus | Active |

| Compound 6d | S. aureus | Active |

| Compound 6h | S. aureus & E. coli | Active |

| Compound 6m | S. aureus & E. coli | Active |

This table summarizes the antibacterial findings for structurally related compounds, indicating the potential for this compound in this therapeutic area. scirp.org

Interdisciplinary research will be crucial for unlocking the full potential of this compound. Collaborations between synthetic chemists, computational biologists, pharmacologists, and material scientists could lead to the discovery of entirely new applications. For instance, the photophysical properties of pyrimidine derivatives could be explored for their use in bioimaging or as components of organic light-emitting diodes (OLEDs).

Q & A

Q. Q1. What are the established synthetic routes for 2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Claisen rearrangement reactions. For example, substitution at the C5 position of pyrimidine derivatives using benzylthiol under alkaline conditions (e.g., K₂CO₃ in DMF) can introduce the benzylsulfanyl group . Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent oxidation.

- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance solubility of ionic reagents.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

Q. Q2. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR verify substituent positions (e.g., benzylsulfanyl protons at δ 4.3–4.5 ppm as a singlet) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 275.08 for C₁₂H₁₂N₂OS).

- X-ray crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. Q3. What experimental strategies can elucidate the compound’s promiscuous binding to metalloproteases (e.g., MMPs) and improve target selectivity?

Methodological Answer:

- Competitive inhibition assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to measure IC₅₀ values against MMP-13, neprilysin, and other metalloproteases .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes; focus on interactions with catalytic zinc ions and hydrophobic pockets.

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing benzylsulfanyl with bulkier groups) to reduce off-target binding .

Q. Q4. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. lack of efficacy in cellular models)?

Methodological Answer:

- Cellular permeability assays : Measure intracellular concentrations via LC-MS/MS to assess whether low efficacy stems from poor membrane penetration.

- Metabolic stability studies : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., oxidation of the pyrimidin-4-ol moiety) .

- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

Q. Q5. What methods are suitable for studying the compound’s environmental degradation and metabolite formation?

Methodological Answer:

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C; analyze products via HPLC-MS. Compare with known metabolites like 2-(diethylamino)-6-methylpyrimidin-4-ol .

- Soil/water microcosms : Simulate environmental conditions with activated sludge or sediment samples; quantify residues using isotope dilution mass spectrometry.

- QSAR modeling : Predict degradation pathways using software like EPI Suite to prioritize lab experiments .

Q. Q6. How can the compound’s pyrimidin-4-ol core be integrated into self-healing polymers, and what analytical techniques characterize its role?

Methodological Answer:

- Copolymer design : Incorporate the compound as a hydrogen-bonding motif in polyurethane elastomers (e.g., via PPG-mUPy architectures). Use FTIR to track H-bonding (N-H stretching at 3300 cm⁻¹) .

- Dynamic mechanical analysis (DMA) : Measure stress relaxation and recovery to assess self-healing efficiency.

- Small-angle X-ray scattering (SAXS) : Resolve microphase morphology changes during healing cycles .

Data Contradiction Analysis

Q. Q7. How should researchers address discrepancies in reported enzymatic inhibition data across studies?

Methodological Answer:

- Standardize assay conditions : Ensure consistent pH, temperature, and substrate concentrations. For example, MMP assays often use Tris-HCl (pH 7.5) with 10 mM CaCl₂.

- Validate enzyme sources : Recombinant vs. tissue-extracted enzymes may exhibit varying activity.

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets and identify outliers .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.